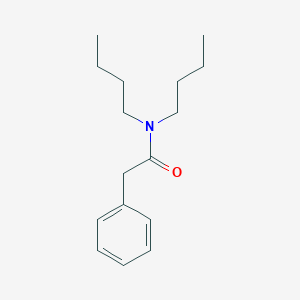
N,N-dibutyl-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dibutyl-2-phenylacetamide is an organic compound with the molecular formula C16H25NO. It is a derivative of phenylacetamide where the hydrogen atoms on the nitrogen are replaced by butyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-dibutyl-2-phenylacetamide can be synthesized through the reaction of phenylacetamide with butyl halides in the presence of a base. The reaction typically involves the following steps:
Starting Materials: Phenylacetamide and butyl halides (e.g., butyl bromide or butyl chloride).
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the substitution reaction.
Procedure: The phenylacetamide is dissolved in the solvent, and the butyl halide is added dropwise. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Reactants: Large quantities of phenylacetamide and butyl halides.
Continuous Stirring: The reaction mixture is continuously stirred in large reactors to ensure complete mixing and reaction.
Temperature Control: The reaction temperature is carefully controlled to optimize yield and purity.
Automated Purification: Industrial purification methods such as distillation or large-scale chromatography are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-dibutyl-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the butyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of new substituted amides.
Scientific Research Applications
N,N-dibutyl-2-phenylacetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-dibutyl-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N,N-dibutyl-2-phenylacetamide can be compared with other similar compounds such as:
N-Phenylacetamide: Lacks the butyl groups and has different chemical and biological properties.
N,N-Dimethylacetamide: Contains methyl groups instead of butyl groups, leading to differences in reactivity and applications.
N,N-Diethylacetamide: Contains ethyl groups, which also result in distinct properties compared to the butyl derivative.
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological characteristics.
Properties
Molecular Formula |
C16H25NO |
|---|---|
Molecular Weight |
247.38 g/mol |
IUPAC Name |
N,N-dibutyl-2-phenylacetamide |
InChI |
InChI=1S/C16H25NO/c1-3-5-12-17(13-6-4-2)16(18)14-15-10-8-7-9-11-15/h7-11H,3-6,12-14H2,1-2H3 |
InChI Key |
KNKHTVMCLHDUNM-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)C(=O)CC1=CC=CC=C1 |
Canonical SMILES |
CCCCN(CCCC)C(=O)CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-bromophenyl)sulfonyl]-1H-imidazole](/img/structure/B245783.png)

![Ethyl [5-(4-chloroanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B245797.png)
![Dimethyl 5-[(5-bromo-2-chlorobenzoyl)amino]isophthalate](/img/structure/B245801.png)

![Methyl 3-[(cyclopropylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B245812.png)


![1-Benzyl-4-[(2,6-dichlorophenyl)acetyl]piperazine](/img/structure/B245816.png)




